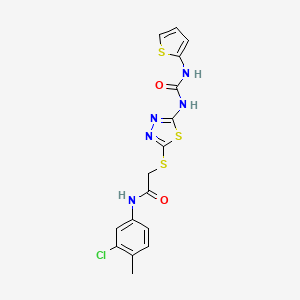

N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(3-Chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophen-2-yl ureido group at position 5 and an acetamide moiety at position 2. Structurally, the compound integrates key pharmacophores:

- 1,3,4-Thiadiazole: Known for its electron-deficient nature and role in hydrogen bonding .

- Chlorinated Aryl Group: Enhances membrane permeability and target affinity .

This compound is part of a broader class of 1,3,4-thiadiazole derivatives investigated for anticancer, antimicrobial, and antiproliferative activities. Its design leverages structural motifs observed in bioactive analogs, such as ureido linkages and sulfur-rich heterocycles .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2S3/c1-9-4-5-10(7-11(9)17)18-12(23)8-26-16-22-21-15(27-16)20-14(24)19-13-3-2-6-25-13/h2-7H,8H2,1H3,(H,18,23)(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLMJTYZFICMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

*Calculated using molecular formula C₁₉H₁₇ClN₆O₂S₃.

Key Observations :

- Thiophene vs. Phenyl Ureido: The target compound’s thiophene ureido group (vs.

- Chlorinated Aryl vs. Benzothiazole : The 3-chloro-4-methylphenyl group (target) vs. 6-methylbenzothiazole (4g, 4j) alters lipophilicity (clogP ~3.5 vs. ~3.1), favoring better membrane penetration .

- Sulfur Linkages : Thioacetamide and benzylthio substituents (e.g., 5e, 5j ) increase metabolic stability compared to ether-linked derivatives.

Table 2. Anticancer and Antiproliferative Activities

Key Observations :

- Thiophene Urea vs. p-Tolylamino: Compound 4y’s p-tolylamino group shows potent cytotoxicity, suggesting the target’s thiophene urea may similarly inhibit kinases or aromatase.

- Lack of Data : The target compound’s biological profile remains uncharacterized, necessitating further studies aligned with analogs like 4y.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.